molecular formula C10H12N2O3S B12077327 4-Amino-N-(cyclopropylsulfonyl)benzamide

4-Amino-N-(cyclopropylsulfonyl)benzamide

Cat. No.: B12077327
M. Wt: 240.28 g/mol
InChI Key: ZGHZFLGZLJBESE-UHFFFAOYSA-N
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Description

4-Amino-N-(cyclopropylsulfonyl)benzamide is a benzamide derivative featuring a cyclopropylsulfonyl substituent. This compound is notable for its role in the design of glucokinase activators (GKAs), where the cyclopropylsulfonyl group serves as a privileged fragment in optimizing potency and activation profiles .

Properties

IUPAC Name

4-amino-N-cyclopropylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c11-8-3-1-7(2-4-8)10(13)12-16(14,15)9-5-6-9/h1-4,9H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHZFLGZLJBESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(cyclopropylsulfonyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, mild, and highly efficient .

Industrial Production Methods

For industrial production, the synthesis of benzamides, including 4-Amino-N-(cyclopropylsulfonyl)benzamide, typically involves the reaction between carboxylic acids and amines at high temperatures. this method may not be compatible with most functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(cyclopropylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may yield amines.

Scientific Research Applications

4-Amino-N-(cyclopropylsulfonyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N-(cyclopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues in Benzamide and Sulfonamide Families

The compound shares core structural motifs with several benzamide and sulfonamide derivatives, enabling comparisons based on substituent effects:

Table 1: Structural Comparison of Key Analogues
Compound Name Substituent/Modification Key Features/Applications Reference
4-Amino-N-(2-chlorobenzyl)benzamide (11) 2-Chlorobenzyl High yield (85%), melting point 137°C, HPLC purity 99.51%
4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (12) 2-Chloro-5-(trifluoromethyl)phenyl Synthesized via Ra-Ni hydrogenation; methanol/THF solvent system
Procainamide Diethylaminoethyl Antiarrhythmic drug; global consumption tracked since 1997
4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide 5-Sulfamoyl-1,3,4-thiadiazol-2-yl Potent carbonic anhydrase (CA) inhibitor (IC₅₀: 0.09–0.58 µM for hCA II)
4-Amino-N-(cyclohexyl)benzamide Cyclohexyl Increased lipophilicity vs. cyclopropylsulfonyl

Key Observations:

  • Substituent Impact on Physicochemical Properties : The cyclopropylsulfonyl group in the target compound likely enhances metabolic stability compared to bulkier groups (e.g., cyclohexyl) or electron-withdrawing substituents (e.g., trifluoromethyl) .
  • Synthetic Accessibility : Hydrogenation methods using Ra-Ni (as in compound 11) are common for nitro-to-amine conversions in benzamide synthesis .

Functional Comparisons: Enzyme Inhibition and Pharmacological Activity

Table 2: Functional Comparison of Sulfonamide-Benzamide Hybrids
Compound Name Target Enzyme/Activity IC₅₀ or MIC Values Reference
Sulfonamide-benzamide hybrid 2 hCA II 0.09–0.58 µM
4-Amino-N-(o-hydroxyphenyl)benzamide Antimicrobial (K. pneumoniae) MIC = 25 µg/ml
PSN-GK1 (Clinical Candidate) Glucokinase Potent GKA; contains cyclopropylsulfonyl fragment

Key Observations:

  • Carbonic Anhydrase Inhibition: Sulfonamide-benzamide hybrids (e.g., compound 2) exhibit strong CA inhibition, suggesting that 4-Amino-N-(cyclopropylsulfonyl)benzamide may share this activity due to its sulfonamide moiety .

Biological Activity

4-Amino-N-(cyclopropylsulfonyl)benzamide is an organic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological effects, and relevant research findings.

Antibacterial and Antiviral Properties

4-Amino-N-(cyclopropylsulfonyl)benzamide belongs to a class of sulfonamide derivatives, which are recognized for their broad-spectrum antibacterial and antiviral activities. Compounds with similar structures have demonstrated significant efficacy against various pathogens. For instance, sulfonamides like sulfamethoxazole and sulfadiazine are well-known for their antibacterial properties, suggesting that 4-Amino-N-(cyclopropylsulfonyl)benzamide may exhibit comparable effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Interaction studies indicate that it may inhibit certain enzymes or pathways critical for microbial survival or replication. These mechanisms often involve:

  • Enzyme Inhibition : Compounds similar to 4-Amino-N-(cyclopropylsulfonyl)benzamide have been shown to inhibit DNA methyltransferases (DNMTs), which are involved in epigenetic regulation .
  • Gene Reactivation : Some studies suggest that related compounds can reactivate silenced genes in cancer cells, indicating potential applications in oncology .

Case Studies and Experimental Data

  • In Vitro Studies : Research has indicated that compounds with structural similarities to 4-Amino-N-(cyclopropylsulfonyl)benzamide can exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against leukemia cells, suggesting significant anti-cancer potential .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the compound’s structure could enhance its biological activity. For instance, the presence of specific substituents on the benzene ring or variations in the sulfonamide group can dramatically affect potency against target enzymes .
  • Comparative Activity Table :
Compound NameStructure FeaturesBiological Activity
4-Amino-N-(cyclopropylsulfonyl)benzamideAmino group, cyclopropylsulfonylAntibacterial, antiviral
SulfamethoxazoleSulfonamide structureAntibacterial
SulfadiazineSulfonamide structureAntibacterial
N-(4-Aminobenzoyl)-N-cyclopropylsulfonamideSimilar amide and sulfonamide structurePotentially enhanced activity

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